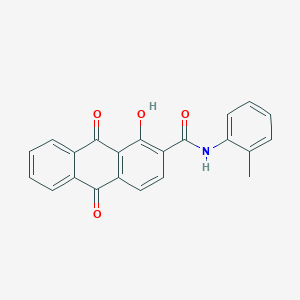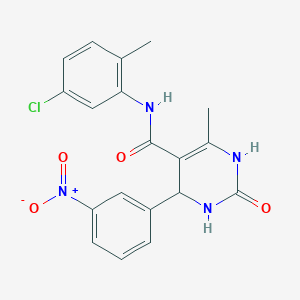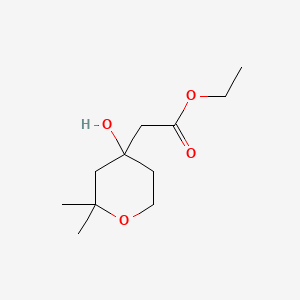![molecular formula C26H28N2O2 B4987183 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs play a critical role in the regulation of gene expression, and their inhibition by N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide leads to changes in the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its ability to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent analogs of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide for use in cancer therapy and other applications. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide and its effects on various biological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide in humans.
Métodos De Síntesis
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to obtain the desired amide intermediate, which is then further reacted with 3,4-dimethylbenzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-6-7-20(16-18(17)2)25(30)28-23-14-12-22(13-15-23)27-24(29)19-8-10-21(11-9-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMUMARWUKJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)

![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4987136.png)

![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)